molecular formula C23H23Cl2NO4 B342182 Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B342182
M. Wt: 448.3 g/mol
InChI Key: MMHTUHHECOBIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . The industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards desired products .

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential .

Comparison with Similar Compounds

When compared to similar compounds, Octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate stands out due to its unique structural features and reactivity. Similar compounds include other isoindoline derivatives and dichlorophenyl-containing molecules. Each compound has distinct properties and applications, making them valuable in different research and industrial contexts .

Properties

Molecular Formula

C23H23Cl2NO4

Molecular Weight

448.3 g/mol

IUPAC Name

octan-2-yl 2-(3,4-dichlorophenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H23Cl2NO4/c1-3-4-5-6-7-14(2)30-23(29)15-8-10-17-18(12-15)22(28)26(21(17)27)16-9-11-19(24)20(25)13-16/h8-14H,3-7H2,1-2H3

InChI Key

MMHTUHHECOBIBM-UHFFFAOYSA-N

SMILES

CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CCCCCCC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.